molecular formula C23H17ClN2O3 B11105834 2-chloro-N-(2,3-dimethylphenyl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

2-chloro-N-(2,3-dimethylphenyl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11105834
M. Wt: 404.8 g/mol
InChI Key: BXTYFJLAABWVBH-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a chloro group, dimethylphenyl group, and an isoindole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated using chloroacetyl chloride to form the corresponding amide.

    Cyclization: The amide can undergo cyclization with phthalic anhydride to form the isoindole ring.

    Chlorination: Finally, chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

    Reduction: Reduction of the isoindole ring can yield dihydro derivatives.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or primary amines in polar solvents.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, it can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the central nervous system, affecting neurotransmitter release and uptake.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: Lacks the chloro group, affecting its reactivity and biological activity.

    2-CHLORO-N-(PHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: Lacks the dimethyl groups, which may influence its steric and electronic properties.

Uniqueness

The presence of both the chloro and dimethylphenyl groups in 2-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)-5-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C23H17ClN2O3/c1-13-6-5-9-20(14(13)2)25-21(27)18-12-15(10-11-19(18)24)26-22(28)16-7-3-4-8-17(16)23(26)29/h3-12H,1-2H3,(H,25,27)

InChI Key

BXTYFJLAABWVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)Cl)C

Origin of Product

United States

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